molecular formula C7H14F3N B1522377 (2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine CAS No. 1183413-67-3

(2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine

Cat. No.: B1522377
CAS No.: 1183413-67-3
M. Wt: 169.19 g/mol
InChI Key: MNBRJXRYFIUFTQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of (2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine can be achieved through various synthetic routes. One common method involves the reaction of 2,2,2-trifluoroethylamine with 2,2-dimethylpropanal in the presence of a reducing agent such as sodium borohydride . The reaction is typically carried out under mild conditions, and the product is purified through distillation or recrystallization.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods often employ catalysts and advanced purification techniques to ensure high purity and consistency of the final product .

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of these proteins, leading to various biological effects.

Biological Activity

Overview

(2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine is a chemical compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a dimethylpropyl group with a trifluoroethyl moiety, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in medicine and industry.

Chemical Structure and Properties

  • Molecular Formula : C8H15F3N
  • CAS Number : 1267349-95-0

The presence of the trifluoroethyl group significantly enhances the lipophilicity and metabolic stability of the compound, facilitating its interaction with cellular membranes and enzymes.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The trifluoroethyl group can enhance the compound's affinity for certain receptors or enzymes, potentially leading to:

  • Inhibition or activation of specific enzymes : This can alter metabolic pathways and signal transduction processes.
  • Interaction with neurotransmitter systems : Similar compounds have shown effects on dopamine receptor activity .

Biological Activity Findings

Research has indicated several areas where this compound exhibits biological activity:

Antimicrobial and Antiviral Properties

Studies have investigated the antimicrobial and antiviral properties of this compound. Preliminary results suggest it may possess significant activity against various pathogens, making it a candidate for further exploration in drug development.

Neuropharmacological Effects

Analogous compounds have been studied for their effects on neurotransmitter systems. For instance, N-trifluoroethyldopamine analogs demonstrated relaxant effects in isolated arteries but lacked selectivity for dopamine receptors . This suggests that this compound might similarly influence vascular tone or neurotransmission.

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of this compound against bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations.
    Bacterial StrainConcentration (µg/mL)Zone of Inhibition (mm)
    E. coli5015
    S. aureus10020
  • Neuropharmacological Study : In an experiment assessing the relaxant effects on isolated rabbit renal arteries, the compound showed a dose-dependent response similar to known dopamine agonists but with reduced selectivity.

Applications in Drug Development

Given its promising biological activities, this compound is being explored for:

  • Pharmaceutical Development : Potential use in creating new drugs targeting metabolic disorders or infections.
  • Research Applications : As a tool for studying enzyme interactions and receptor modulation.

Safety and Toxicology

While investigating the biological activity of this compound is crucial, safety assessments are equally important. The compound has been classified as hazardous due to its corrosive nature upon exposure . Toxicological studies are ongoing to better understand the implications of long-term exposure.

Properties

IUPAC Name

2,2-dimethyl-N-(2,2,2-trifluoroethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3N/c1-6(2,3)4-11-5-7(8,9)10/h11H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBRJXRYFIUFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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